Cas no 1551719-13-1 (3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one)

3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one
- 3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one
- EN300-1108320
- AKOS021312391
- 1551719-13-1
-
- Inchi: 1S/C11H11N3O/c12-10-8-14(5-3-11(10)15)7-9-2-1-4-13-6-9/h1-6,8H,7,12H2
- InChI Key: GIJMIPWSEHUPDS-UHFFFAOYSA-N
- SMILES: O=C1C=CN(C=C1N)CC1C=NC=CC=1
Computed Properties
- Exact Mass: 201.090211983g/mol
- Monoisotopic Mass: 201.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.2Ų
- XLogP3: 0.2
3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1108320-1g |
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one |
1551719-13-1 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-1108320-2.5g |
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one |
1551719-13-1 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1108320-0.1g |
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one |
1551719-13-1 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1108320-10.0g |
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one |
1551719-13-1 | 10g |
$5221.0 | 2023-06-10 | ||
Enamine | EN300-1108320-5g |
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one |
1551719-13-1 | 95% | 5g |
$2235.0 | 2023-10-27 | |
Enamine | EN300-1108320-0.25g |
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one |
1551719-13-1 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1108320-0.5g |
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one |
1551719-13-1 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1108320-5.0g |
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one |
1551719-13-1 | 5g |
$3520.0 | 2023-06-10 | ||
Enamine | EN300-1108320-10g |
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one |
1551719-13-1 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Enamine | EN300-1108320-0.05g |
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one |
1551719-13-1 | 95% | 0.05g |
$647.0 | 2023-10-27 |
3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one Related Literature
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Additional information on 3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one
3-Amino-1-(Pyridin-3-Yl)Methyl-1,4-Dihydropyridin-4-One: A Comprehensive Overview
The compound with CAS No. 1551719-13-1, commonly referred to as 3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydropyridines, which are well-known for their structural versatility and potential biological activities. The molecule's structure features a pyridine ring fused with a dihydropyridine moiety, along with an amino group at the 3-position, making it a unique derivative with promising applications in drug discovery.
Recent studies have highlighted the importance of dihydropyridine derivatives in the development of therapeutic agents targeting various diseases, including cardiovascular disorders and neurodegenerative conditions. The 3-amino substitution in this compound is particularly intriguing, as it introduces additional functional groups that can enhance the molecule's bioactivity and selectivity. Researchers have explored the potential of this compound as a modulator of ion channels, which are critical for regulating cellular functions such as nerve signaling and muscle contraction.
One of the most notable advancements in the study of 3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one involves its role in calcium channel modulation. Calcium channels are essential for maintaining cellular homeostasis, and dysregulation of these channels has been implicated in numerous pathological conditions. Preclinical studies have demonstrated that this compound exhibits potent activity in modulating calcium channels, suggesting its potential as a lead compound for developing novel therapeutic agents.
In addition to its pharmacological significance, the synthesis of 3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one has been optimized through innovative chemical methodologies. Recent research has focused on improving the efficiency and scalability of its synthesis, enabling researchers to produce larger quantities of the compound for further studies. These advancements have been made possible by leveraging cutting-edge techniques such as continuous flow chemistry and green chemistry principles, which minimize environmental impact while enhancing reaction yields.
The structural uniqueness of this compound also makes it an attractive candidate for exploring its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is a key factor in aging and various chronic diseases. Experimental data indicate that 3-amino-substituted dihydropyridines exhibit significant antioxidant activity, potentially making them valuable candidates for developing nutraceuticals or cosmeceuticals.
Furthermore, the incorporation of a pyridine ring into the molecule introduces additional electronic effects that can influence its interaction with biological systems. Pyridine derivatives are known for their ability to act as ligands in metalloenzyme inhibition or as components in drug delivery systems. This dual functionality underscores the compound's potential for application in diverse areas of medicinal chemistry.
Recent advances in computational chemistry have also provided deeper insights into the molecular interactions of 3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one. Molecular docking studies have revealed that this compound can bind effectively to target proteins involved in key cellular pathways, such as those associated with inflammation and apoptosis. These findings have paved the way for further investigations into its therapeutic potential against inflammatory diseases and cancer.
In conclusion, 3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one (CAS No. 1551719
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